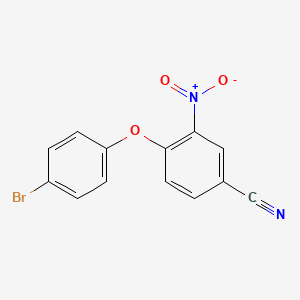![molecular formula C18H14N4 B5777838 2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5777838.png)
2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Wirkmechanismus
The mechanism of action of 2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine is not fully understood, but it is believed to interact with various biological targets. This compound has been found to inhibit the activity of protein kinases, which play a critical role in cancer development and progression. Additionally, this compound has been found to modulate the activity of neurotransmitter receptors, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the activity of protein kinases, which play a critical role in cancer development and progression. Additionally, this compound has been found to modulate the activity of neurotransmitter receptors, which are involved in various neurological disorders. This compound has also been found to exhibit anti-inflammatory activity, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its ability to interact with various biological targets. This makes it a valuable tool for investigating various biological processes. Additionally, the synthesis of this compound has been optimized to improve its purity and yield, making it more accessible for scientific research applications. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine. One area of research is the development of this compound as a therapeutic agent for cancer and neurological disorders. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential interactions with other biological targets. Finally, the synthesis of this compound can be further optimized to improve its yield and purity, making it more accessible for scientific research applications.
Synthesemethoden
The synthesis of 2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 2-aminopyrazole with ethyl acetoacetate, followed by the condensation of the resulting product with 3-pyridinecarboxaldehyde and phenylhydrazine. This reaction yields the desired compound in moderate to high yields. The synthesis of this compound has been optimized to improve its purity and yield, making it more accessible for scientific research applications.
Wissenschaftliche Forschungsanwendungen
2-methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine has been found to have various scientific research applications due to its ability to interact with various biological targets. This compound has been used to investigate the role of protein kinases in cancer, the regulation of inflammation, and the modulation of neurotransmitter receptors. Additionally, this compound has been used as a tool for drug discovery, as it has been found to exhibit promising activity against various disease targets.
Eigenschaften
IUPAC Name |
2-methyl-3-phenyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4/c1-13-17(14-6-3-2-4-7-14)18-20-11-9-16(22(18)21-13)15-8-5-10-19-12-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHJWRIAKFQKER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-phenyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-cyclohexylpropanamide](/img/structure/B5777771.png)
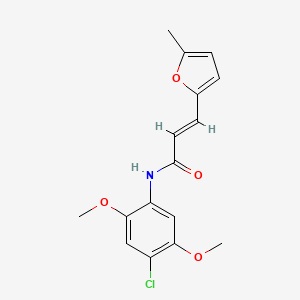
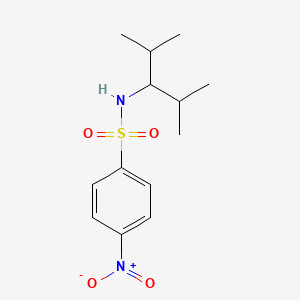
![1-[1-(4-chlorobenzyl)-1H-indol-3-yl]-1-propanone](/img/structure/B5777783.png)
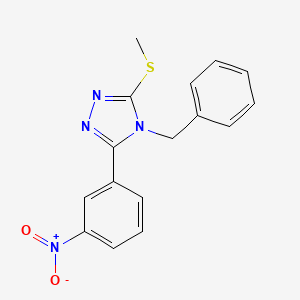

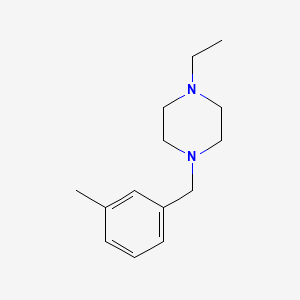

![4-methyl-2-[(3-quinolinylamino)methyl]phenol](/img/structure/B5777824.png)
![1-[5-hydroxy-2-methyl-1-(2-methylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B5777826.png)
![2-(4-ethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5777835.png)
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5777837.png)
![1-(2-methylphenyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5777850.png)
